2-hydroxy-1-benzothiophene-3-carboxamide
Overview
Description
2-hydroxy-1-benzothiophene-3-carboxamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the hydroxy and carboxamide groups in its structure makes it a versatile molecule with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-benzothiophene-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylphenyl sulfides in the presence of isocyanates, catalyzed by rhodium. This method proceeds under mild conditions, typically at room temperature to 50°C .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These reactions are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the thiophene ring .
Scientific Research Applications
2-hydroxy-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound modulates amyloid beta aggregation by interacting with the peptide’s aggregation sites. This interaction can either inhibit or accelerate the formation of amyloid fibrils, depending on the specific substituents on the thiophene ring . Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in this modulation .
Comparison with Similar Compounds
2-hydroxy-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
Benzofuran-2-carboxamide: Similar in structure but contains an oxygen atom instead of sulfur.
Benzo[b]thiophene-2-carboxamide: Lacks the hydroxy group, which affects its solubility and reactivity.
Thiophene-2-carboxamide: A simpler structure with fewer functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-hydroxy-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C9H7NO2S/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h1-4,12H,(H2,10,11) |
InChI Key |
QTKIRSNLUKHPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)O)C(=O)N |
Origin of Product |
United States |
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